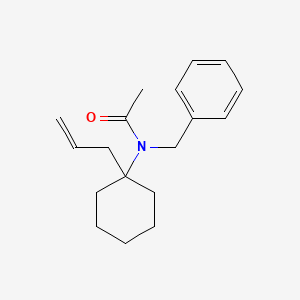
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide, also known as IBTM, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Wirkmechanismus
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor, which is involved in the regulation of various cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and may also be involved in the regulation of ion channels and intracellular calcium signaling.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, regulation of intracellular calcium signaling, and modulation of the sigma-1 receptor. Additionally, N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been shown to have anti-inflammatory effects and may also have potential use in the treatment of pain and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted research. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide, including further investigation of its mechanism of action and potential use in the treatment of neurodegenerative diseases and cancer. Additionally, research may focus on developing more efficient synthesis methods for N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide and improving its solubility in water for more widespread use in lab experiments.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research. Its specificity for the sigma-1 receptor and potential use in cancer treatment and neurodegenerative diseases make it an intriguing area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with isopropyl isobutyrate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been used in various scientific research studies, including as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as neuronal signaling and cell survival. N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-10(2)14(11(3)4)16-15(17)12-7-6-8-13(9-12)18-5/h6-11,14H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWNJGZZZAFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)


![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)

![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)